molecular formula C21H21N3O B10980781 N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B10980781
M. Wt: 331.4 g/mol
InChI Key: HGBYWLPULCDSMX-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves the following steps:

    Formation of the Indole Moieties: The indole rings can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Linking the Indole Moieties: The two indole rings are connected via a butanamide linker. This can be achieved through a series of reactions, including amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and acylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)butanamide: Similar structure but with different substitution patterns on the indole rings.

    N-(1H-indol-4-yl)-4-(1-ethyl-1H-indol-3-yl)butanamide: Similar structure but with an ethyl group instead of a methyl group on one of the indole rings.

Uniqueness

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific substitution pattern and the presence of a butanamide linker. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C21H21N3O/c1-24-14-15(16-7-2-3-10-20(16)24)6-4-11-21(25)23-19-9-5-8-18-17(19)12-13-22-18/h2-3,5,7-10,12-14,22H,4,6,11H2,1H3,(H,23,25)

InChI Key

HGBYWLPULCDSMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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